4-[4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]-1-(4-fluorophenyl)-1-butanone
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Overview
Description
4-[4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]-1-(4-fluorophenyl)-1-butanone is a complex organic compound that features a combination of fluorinated phenyl and benzothiepin structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]-1-(4-fluorophenyl)-1-butanone typically involves multiple steps:
Formation of the Fluorophenyl Intermediate:
Synthesis of the Benzothiepin Core: The benzothiepin structure is synthesized through a series of cyclization reactions, often starting from a suitable thiophene precursor.
Coupling Reactions: The fluorophenyl and benzothiepin intermediates are coupled using a piperazine linker, typically through nucleophilic substitution reactions.
Final Assembly: The final step involves the attachment of the butanone moiety, often through a carbonylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]-1-(4-fluorophenyl)-1-butanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The fluorine atoms on the phenyl and benzothiepin rings can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce a variety of functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. Its fluorinated components could enhance binding affinity and specificity.
Medicine
The compound’s structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its fluorinated phenyl and benzothiepin moieties could contribute to its activity as a drug candidate.
Industry
In industry, the compound could be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]-1-(4-fluorophenyl)-1-butanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorinated groups could enhance its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]-1-(4-fluorophenyl)-1-butanone
- 1-(4-Fluorophenyl)-4-[4-(9-fluoro-3-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]butan-2-one
- 1-(4-Fluorophenyl)-4-[4-(9-fluoro-3-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]butan-3-one
Uniqueness
The uniqueness of this compound lies in its specific combination of fluorinated phenyl and benzothiepin structures, which could confer unique chemical and biological properties.
Properties
Molecular Formula |
C31H34F2N2OS |
---|---|
Molecular Weight |
520.7g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-[4-(9-fluoro-3-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C31H34F2N2OS/c1-21(2)23-8-12-30-27(18-23)28(19-24-7-11-26(33)20-31(24)37-30)35-16-14-34(15-17-35)13-3-4-29(36)22-5-9-25(32)10-6-22/h5-12,18,20-21,28H,3-4,13-17,19H2,1-2H3 |
InChI Key |
IIZOUEFDIZMEFL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(C=C1)SC3=C(CC2N4CCN(CC4)CCCC(=O)C5=CC=C(C=C5)F)C=CC(=C3)F |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)SC3=C(CC2N4CCN(CC4)CCCC(=O)C5=CC=C(C=C5)F)C=CC(=C3)F |
Origin of Product |
United States |
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